molecular formula C19H22N2O2S2 B2728862 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide CAS No. 301235-28-9

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide

Cat. No.: B2728862
CAS No.: 301235-28-9
M. Wt: 374.52
InChI Key: ZNIBXKMTVLFKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay elucidates antioxidant capacity reaction pathways, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. These pathways demonstrate the formation of coupling adducts between some antioxidants and ABTS•+, highlighting the specificity and relevance of oxidative degradation products in assessing total antioxidant capacity. Despite potential biases in comparing antioxidants, ABTS-based assays are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Therapeutic Potential in Chemotherapy

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The simple structure of 2-arylbenzothiazoles has been explored for potential antitumor agents, with some compounds already in clinical use for treating various diseases. The structural simplicity and synthetic accessibility provide a foundation for developing new therapies, emphasizing the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Inhibition of Carbonic Anhydrase for Diuretic and Therapeutic Effects

The carbonic anhydrase inhibitory action of benzothiazole derivatives, including diuretics like hydrochlorothiazide and furosemide, highlights their role in treating diseases such as obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents shows improved therapeutic activity, suggesting potential drug repositioning effects and the need for novel inhibitors for selective therapeutic applications (Carta & Supuran, 2013).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives exhibit significant antifungal activity and have the potential to enhance the protective immune response through their immunomodulating activity. The most active compounds in vivo are ether derivatives, suggesting that direct antifungal activity combined with the capability to stimulate the immune response could lead to significant increases in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Environmental Presence and Human Health Risks

The widespread use of sulfonamides, including benzothiazole derivatives, in healthcare and veterinary medicine has led to their presence in the environment, potentially impacting human health. The environmental persistence of these compounds, derived mainly from agricultural activities, necessitates further research to understand their long-term effects on human health and the biosphere (Baran et al., 2011).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBXKMTVLFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.